molecular formula C26H23N5O4 B13898734 1-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea

1-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea

Número de catálogo: B13898734
Peso molecular: 469.5 g/mol
Clave InChI: QSTJETGFFGWFHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline moiety, an indazole ring, and a phenylurea group, making it a versatile molecule for various chemical reactions and biological interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea typically involves multiple steps, starting with the preparation of the quinoline and indazole intermediates. The quinoline intermediate can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under acidic conditions. The indazole intermediate is often prepared via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.

The final coupling step involves the reaction of the quinoline and indazole intermediates with phenyl isocyanate under mild conditions to form the desired phenylurea compound. This step typically requires a catalyst such as triethylamine and is carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline moiety to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline or indazole derivatives.

Aplicaciones Científicas De Investigación

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors, including tyrosine kinases.

    Medicine: Explored for its anticancer properties, particularly in targeting receptor tyrosine kinases involved in tumor growth and angiogenesis.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical structure.

Mecanismo De Acción

The compound exerts its effects primarily by inhibiting receptor tyrosine kinases, such as VEGFR-2 and PDGFR. By binding to the ATP-binding site of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparación Con Compuestos Similares

Similar Compounds

    Cabozantinib: A tyrosine kinase inhibitor with a similar quinoline structure, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

    N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide: Another quinoline-based compound with potential anticancer properties.

Uniqueness

1-(6-(6,7-Dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)-3-phenylurea is unique due to its combination of a quinoline moiety, an indazole ring, and a phenylurea group. This structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for drug discovery and development.

Propiedades

Fórmula molecular

C26H23N5O4

Peso molecular

469.5 g/mol

Nombre IUPAC

1-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-3-phenylurea

InChI

InChI=1S/C26H23N5O4/c1-31-21-13-17(35-22-11-12-27-20-15-24(34-3)23(33-2)14-19(20)22)9-10-18(21)25(30-31)29-26(32)28-16-7-5-4-6-8-16/h4-15H,1-3H3,(H2,28,29,30,32)

Clave InChI

QSTJETGFFGWFHQ-UHFFFAOYSA-N

SMILES canónico

CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC(=O)NC5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.